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Abstract
Barbamide, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has

emerged as a promising lead compound for drug discovery, particularly in the realm of

neuroscience. Initially identified for its molluscicidal properties, recent research has unveiled its

nuanced interactions with key receptors in the mammalian central nervous system (CNS). This

technical guide provides a comprehensive overview of barbamide, including its biological

activities, mechanism of action, and key experimental data, to support further investigation and

development of barbamide-based therapeutics. With a favorable profile of low cytotoxicity and

significant affinity for multiple CNS targets, barbamide presents a compelling scaffold for the

development of novel drugs targeting neurological and psychiatric disorders.

Introduction
Natural products have historically been a rich source of novel therapeutic agents. Marine

environments, in particular, offer a vast and largely untapped reservoir of chemical diversity.

Barbamide is a chlorinated lipopeptide first isolated from the Caribbean cyanobacterium

Lyngbya majuscula.[1] While its initial characterization revealed potent molluscicidal activity,

subsequent investigations have shifted focus to its effects on mammalian systems.[1]

Recent studies have demonstrated that barbamide interacts with several G-protein coupled

receptors and transporters in the CNS, exhibiting a unique pharmacological profile.[2][3]
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Notably, it displays significant binding affinity for the kappa opioid receptor (KOR), sigma-1 (σ1)

and sigma-2 (σ2) receptors, and the dopamine transporter (DAT).[2] Furthermore, barbamide
has been shown to modulate neuronal excitability by enhancing store-operated calcium entry

(SOCE) in sensory neurons, a process potentially mediated by its interaction with the σ2

receptor, also known as transmembrane protein 97 (TMEM97).[2][3]

Crucially, barbamide exhibits limited cytotoxicity against a range of mammalian cancer and

non-cancerous cell lines at concentrations effective for receptor modulation, highlighting its

potential as a safe starting point for medicinal chemistry efforts.[2] This guide synthesizes the

current knowledge on barbamide, presenting its biological data, experimental methodologies,

and proposed mechanisms of action to facilitate its exploration as a lead compound in drug

discovery.

Chemical Properties
Barbamide is a unique lipopeptide characterized by the presence of a trichloromethyl group

and a thiazole ring. Its chemical structure and that of some of its known analogs are presented

below.

Table 1: Chemical Structures of Barbamide and its Analogs

Compound Name Chemical Structure Molecular Formula

Barbamide [Image of Barbamide structure] C₂₀H₂₃Cl₃N₂O₂S

Barbaleucamide A
[Image of Barbaleucamide A

structure]
C₂₁H₂₆Cl₃N₃O₂S

Dysidenin [Image of Dysidenin structure] C₁₇H₂₃Cl₆N₃OS

Dysidenamide
[Image of Dysidenamide

structure]
C₁₇H₂₂Cl₅N₃OS

Note: The images of the chemical structures are placeholders and would be inserted in a final

document.

Biological Activity and Quantitative Data
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Barbamide's biological activity has been characterized through a series of in vitro assays,

revealing a multi-target profile with potential therapeutic implications.

Receptor Binding Affinity
Barbamide's affinity for various CNS receptors has been determined through radioligand

binding assays, primarily conducted via the National Institute of Mental Health's Psychoactive

Drug Screening Program (NIMH PDSP).[2] The binding affinities (Ki) for key targets are

summarized in the table below.

Table 2: Receptor Binding Affinities of Barbamide

Target
Receptor/Transporter

Binding Affinity (Ki) [nM] Reference

Kappa Opioid Receptor (KOR) 79.14 [2]

Sigma-1 Receptor (σ1) 2256 [2]

Sigma-2 Receptor

(σ2/TMEM97)
2640 [2]

Dopamine D3 Receptor (D3R) 446 [2]

Dopamine Transporter (DAT) 3100 [2]

Cellular Activity
Barbamide modulates neuronal function by impacting calcium signaling. In studies using

primary mouse dorsal root ganglion (DRG) neurons, barbamide was found to enhance the

excitatory effect of the TRPV1 agonist capsaicin and to potentiate store-operated calcium entry

(SOCE) following depletion of intracellular calcium stores.[2][3] This suggests a role for

barbamide in sensitizing neurons to excitatory stimuli.

Cytotoxicity Profile
A critical aspect of a lead compound is its safety profile. Barbamide has demonstrated minimal

cytotoxicity in several mammalian cell lines.
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Table 3: Cytotoxicity of Barbamide in Mammalian Cell Lines

Cell Line Cell Type Assay Result
Concentrati
on Range
Tested (µM)

Reference

MDA-MB-231

Triple-

negative

breast cancer

MTT

No significant

decrease in

cell viability

0.1 - 100 [2]

BT-549

Triple-

negative

breast cancer

MTT

No significant

decrease in

cell viability

0.1 - 100 [2]

MCF-7

Estrogen

receptor-

positive

breast cancer

MTT

No significant

decrease in

cell viability

0.1 - 100 [2]

HEK-293

Human

embryonic

kidney (non-

cancerous)

MTT

No significant

decrease in

cell viability

0.1 - 100 [2]

Molluscicidal Activity
Barbamide was originally identified based on its toxicity to the mollusc Biomphalaria glabrata.

Table 4: Molluscicidal Activity of Barbamide

Organism Activity LC100 Reference

Biomphalaria glabrata Molluscicidal 10 µg/mL [1]

Mechanism of Action
The precise molecular mechanisms underlying all of barbamide's biological activities are still

under investigation. However, a plausible mechanism for its effects on calcium signaling has
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been proposed.

Modulation of Store-Operated Calcium Entry (SOCE)
Barbamide's enhancement of SOCE is hypothesized to be mediated through its interaction

with the sigma-2/TMEM97 receptor.[2] TMEM97 is located in the endoplasmic reticulum and

plasma membrane and is involved in regulating cholesterol homeostasis.[2] It is proposed that

barbamide, by binding to TMEM97, may induce a rearrangement of membrane cholesterol.

This alteration in the lipid environment could, in turn, enhance the function of Orai1, the pore-

forming subunit of the store-operated calcium channel, leading to increased Ca²⁺ influx upon

store depletion.[2]

Barbamide Sigma-2/TMEM97
Receptor

Binds to Membrane
Cholesterol

Rearrangement

Induces Orai1 Channel
Function

Enhances Increased Ca²⁺
Influx (SOCE)

Leads to

Click to download full resolution via product page

Caption: Proposed mechanism of barbamide-mediated enhancement of SOCE.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the biological activity of barbamide.

Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of barbamide against mammalian cell lines.

Methodology:

Cells (e.g., MDA-MB-231, BT-549, MCF-7, HEK-293) are seeded in 96-well plates and

allowed to adhere overnight.

The culture medium is replaced with fresh medium containing various concentrations of

barbamide (e.g., 0.1, 0.3, 1, 3, 10, 30, and 100 µM) or vehicle control (e.g., 0.1% DMSO).

Plates are incubated for a specified period (e.g., 72 hours).
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Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

solution is added to each well and incubated to allow for the formation of formazan

crystals by viable cells.

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the

formazan crystals.

The absorbance is measured at a specific wavelength (typically 570 nm) using a

microplate reader.

Cell viability is calculated as a percentage of the vehicle-treated control cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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